Cycloxidim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action

- Cycloxidim disrupts the production of very-long-chain fatty acids (VLCFAs) in targeted plants. VLCFAs are essential components of plant cell membranes. This disruption weakens the plant cell wall, leading to stunted growth and ultimately death [Source: Weed Science Society of America [WSSA]](. )

Weed Control

- Research investigates cycloxidim's efficacy against various grass weeds in different settings.

- Studies compare its effectiveness to other herbicides, such as propyzamide and glyphosate, for controlling grass weeds in forestry [Source: Forestry: An International Journal of Forest Research [Willoughby et al. 2021]](. )

- Research also examines its potential for use in crop production, targeting grass weeds that can compete with desired crops [Source: MDPI - Agronomy [Shan et al. 2019]](. )

Resistance Management

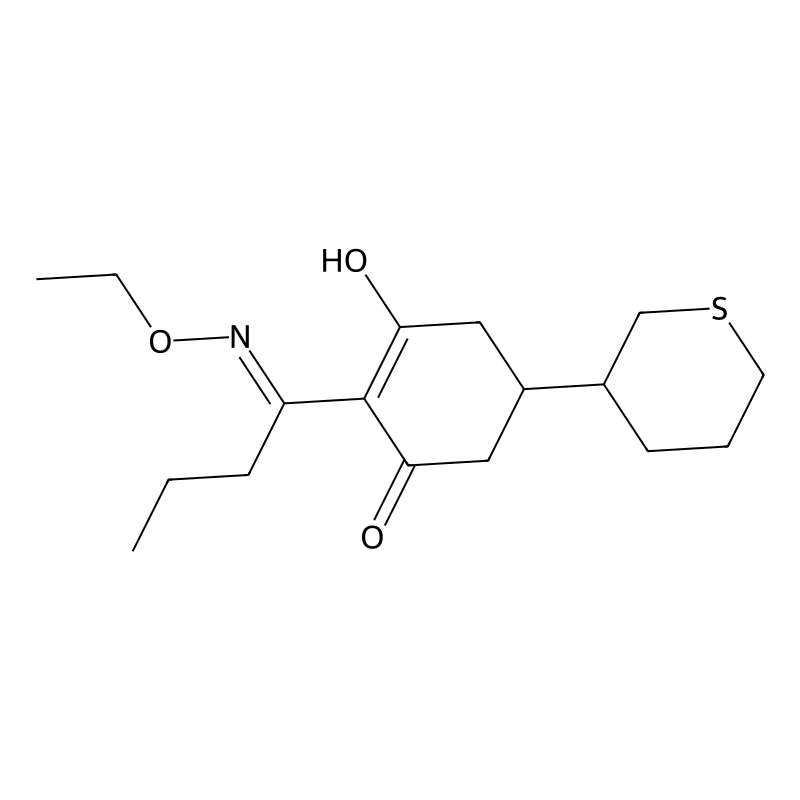

Cycloxidim is a post-emergence herbicide classified as a cyclohexene oxime, primarily used for controlling grass weeds in various agricultural settings. Its chemical structure is defined by the formula C17H27NO3S, and it features a unique combination of functional groups, including an ethoxyimino group and a tetrahydrothiopyran moiety. Cycloxidim operates by inhibiting the enzyme acetylcoenzyme A carboxylase (ACCase) within the chloroplasts of sensitive plant species, disrupting fatty acid synthesis essential for plant growth and development .

The compound appears as a colorless to yellow paste with a moderate aromatic odor in its technical form. It is characterized as a weak acid with high solubility in organic solvents and variable solubility in water, depending on the pH of the environment .

As mentioned earlier, cycloxidim acts as a selective herbicide by inhibiting the ACCase enzyme in grass weeds. This enzyme is crucial for the weed's production of fatty acids, essential for its growth and survival []. When cycloxidim binds to the ACCase enzyme, it forms an inactive complex, preventing the enzyme from carrying out its function. Consequently, fatty acid synthesis is disrupted, leading to the death of the weed []. Interestingly, certain crops, like corn, have developed a natural tolerance to cycloxidim due to mutations in the ACCase enzyme that prevent the herbicide from binding [].

Cycloxidim is considered to have moderate toxicity []. Direct contact with the skin, eyes, or inhalation can cause irritation. Ingestion can be harmful. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety precautions.

Here are some additional points to consider:

- Isomerization: Cycloxidim can easily isomerize at the C=N bond, leading to E/Z configurations that may affect its biological activity .

- Metabolism: In biological systems, cycloxidim is metabolized primarily through oxidation processes involving the thiopyrane ring. The main metabolic pathways include:

These metabolic transformations are crucial for understanding the compound's environmental fate and potential toxicity.

Cycloxidim exhibits selective herbicidal activity against a range of grass species. It has been shown to effectively control weeds such as Molinia caerulea, Calamagrostis epigejos, and Holcus lanatus without harming young trees or other non-target plants when applied correctly . Its mechanism of action, targeting ACCase, makes it particularly effective against grasses that are resistant to other herbicides like glyphosate and propyzamide .

In studies assessing its efficacy, cycloxidim demonstrated prolonged control over certain grass species, providing effective weed management solutions in forestry and agricultural contexts .

The synthesis of cycloxidim involves several steps that typically include:

- Formation of the Cyclohexene Core: Starting from appropriate diketone precursors.

- Introduction of Functional Groups: The ethoxyimino group is introduced through specific coupling reactions.

- Final Modifications: Additional steps may involve protecting groups and subsequent deprotection to yield the final product.

These synthetic routes are designed to optimize yield while ensuring the purity of the final herbicide product .

Cycloxidim is primarily applied in:

- Agriculture: As a selective herbicide for controlling grass weeds in various crops.

- Forestry: To manage undergrowth in newly planted or restocked sites without damaging young trees.

- Horticulture: Used in Christmas tree production and other ornamental plant settings where grass control is necessary .

Its selectivity and effectiveness against specific weed species make it an important tool for sustainable agricultural practices.

Research has focused on cycloxidim's interactions with various environmental factors, including:

- Reactivity with Singlet Oxygen: Studies indicate that cycloxidim reacts with singlet oxygen in solution, which may influence its degradation rates and efficacy under different environmental conditions .

- Photodegradation: The compound has been shown to undergo photolysis when exposed to light, affecting its persistence in the environment .

Understanding these interactions is critical for predicting its behavior in field applications and its impact on non-target organisms.

Cycloxidim shares structural similarities with several other herbicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Propyzamide | C13H16N2O2 | Inhibits cell division | Broad-spectrum; less selective |

| Clethodim | C17H22ClNO4 | Inhibits ACCase | Similar mode; more selective |

| Clodinafop-propargyl | C15H18ClNO4 | Inhibits ACCase | Effective on specific grasses |

| Fenoxaprop-p-ethyl | C15H16FNO4 | Inhibits ACCase | Less effective than cycloxidim |

Cycloxidim's distinctiveness lies in its ability to selectively target specific grass species while being safe for certain crops and trees, making it a preferred choice in integrated weed management strategies .

Target Enzyme: Acetyl-Coenzyme A Carboxylase (ACCase)

Catalytic Role in Fatty Acid Biosynthesis

Acetyl-coenzyme A carboxylase serves as the committed and rate-limiting enzyme in the de novo fatty acid biosynthesis pathway in plants [1] [2]. This biotinylated enzyme catalyzes the adenosine triphosphate-dependent carboxylation of acetyl-coenzyme A to form malonyl-coenzyme A, which functions as the essential building block for fatty acid elongation [2] [3]. The catalytic mechanism involves two sequential steps: first, the biotin carboxylase domain facilitates the adenosine triphosphate-dependent carboxylation of the covalently attached biotin prosthetic group, followed by the carboxyltransferase domain transferring the carboxyl group from carboxybiotin to acetyl-coenzyme A [2] [4].

The enzyme exists in two distinct architectural forms across plant taxa. Graminaceous species possess a multifunctional, single-chain acetyl-coenzyme A carboxylase (~250 kilodaltons) that integrates all functional domains within a single polypeptide [2] [5]. In contrast, dicotyledonous plants contain a multisubunit form comprising separate polypeptides that assemble into a hetero-oligomeric complex [2] [6]. This structural divergence provides the molecular basis for the selective herbicidal activity of cycloxidim against grasses [5] [6].

In chloroplasts of sensitive grass species, acetyl-coenzyme A carboxylase activity directly correlates with the rate of fatty acid biosynthesis [7] [8]. The enzyme demonstrates higher activity under illuminated conditions compared to darkness, reflecting the light-dependent regeneration of adenosine triphosphate and reduced nicotinamide adenine dinucleotide phosphate cofactors required for optimal catalytic function [7] [8]. Quantitative analysis reveals that specific acetyl-coenzyme A carboxylase activity in etiolated barley seedlings exceeds that found in etioplasts, with mitochondrial enzyme abundance comparable to respiratory chain protein complexes [2].

Structural Binding Specificity

The carboxyltransferase domain of acetyl-coenzyme A carboxylase contains the primary binding site for cycloxidim and related cyclohexanedione herbicides [4] [9]. High-resolution structural modeling reveals that the herbicide binding cavity is located within the carboxyltransferase active site, characterized by a hydrophobic environment that accommodates the cyclohexanedione scaffold [9] [10]. The binding site architecture demonstrates remarkable specificity for the multifunctional form of acetyl-coenzyme A carboxylase found in grasses, while exhibiting minimal affinity for the multisubunit enzyme variants present in dicotyledonous species [5] [6] [11].

Five critical amino acid residues within the carboxyltransferase domain determine cycloxidim binding specificity: isoleucine-1781, tryptophan-2027, isoleucine-2041, aspartic acid-2078, and glycine-2096 [9] [10]. These residues are positioned adjacent to each other at the surface of the binding cavity, creating a three-dimensional environment that facilitates optimal herbicide-enzyme interactions [9]. The spatial arrangement of these residues generates overlapping but distinct binding sites for different acetyl-coenzyme A carboxylase inhibitor chemical classes [9] [10].

Molecular dynamics studies demonstrate that cycloxidim binding involves cooperative interactions with multiple amino acid residues [5] [11]. Sensitive acetyl-coenzyme A carboxylase isoforms exhibit non-cooperative herbicide binding kinetics, whereas naturally or acquired resistant forms display cooperative binding behavior [5] [11]. This cooperative binding phenomenon represents the primary kinetic property that differentiates herbicide-sensitive from herbicide-insensitive enzyme variants [5] [11].

Molecular Binding Dynamics

Tautomer-Dependent Affinity

Cycloxidim exists in multiple tautomeric forms that demonstrate differential binding affinities to acetyl-coenzyme A carboxylase [12] [13]. The compound primarily exists as geometric isomers (E and Z forms) based on the orientation around the oxime functional group [12] [13]. Environmental pH conditions significantly influence tautomeric equilibrium, with the Z-isomer predominating under acidic conditions (pH < 7) and the E-isomer favored under basic conditions (pH > 7) [12] [13].

The Z-isomeric form exhibits substantially higher binding affinity to acetyl-coenzyme A carboxylase compared to the E-isomer [12] [13]. This enhanced binding correlates with increased herbicidal potency, as the Z-form demonstrates superior inhibitory activity against fatty acid biosynthesis in sensitive grass species [12] [13]. The structural basis for differential binding affinity relates to conformational compatibility between the Z-isomer and the carboxyltransferase binding cavity architecture [12] [13].

Keto-enol tautomerism also influences cycloxidim binding dynamics [14] [15]. The enolic tautomer generally displays higher binding affinity compared to the ketonic form, reflecting optimal hydrogen bonding interactions with specific amino acid residues within the enzyme active site [14] [15]. Beta-diketone compounds, including cycloxidim, form strong intramolecular hydrogen bonds that stabilize the enolic configuration and facilitate enzyme binding [15].

Solution stability varies among tautomeric forms, with implications for herbicidal efficacy [12] [13]. The Z-isomer demonstrates greater stability in aqueous formulations, particularly under typical field application conditions [12] [13]. This stability advantage contributes to consistent herbicidal performance and explains the predominance of the Z-form in commercial cycloxidim formulations [12] [13].

Species-Specific ACCase Variations

Interspecies variations in acetyl-coenzyme A carboxylase structure create differential sensitivity patterns to cycloxidim [16] [5] [9]. Grass species exhibit a broad spectrum of herbicide susceptibility, ranging from highly sensitive (such as Digitaria sanguinalis and Setaria viridis) to moderately resistant (such as certain Poa annua populations) [16] [17]. These sensitivity differences correlate with subtle amino acid sequence variations within the carboxyltransferase domain [16] [9].

Molecular analysis of acetyl-coenzyme A carboxylase sequences from multiple grass species reveals polymorphisms at key binding site residues [9] [10]. Natural variations at positions homologous to the critical binding residues (1781, 2027, 2041, 2078, and 2096) contribute to baseline sensitivity differences observed among species [9] [10]. For example, some Festuca rubra populations possess naturally occurring amino acid substitutions that confer inherent cycloxidim insensitivity [5] [11].

Biochemical characterization demonstrates that resistant grass species often exhibit altered herbicide binding cooperativity [5] [11]. While sensitive species display simple, non-cooperative binding kinetics, resistant populations show complex cooperative binding patterns that reduce overall herbicide efficacy [5] [11]. This cooperative binding phenomenon appears to be the primary determinant of natural herbicide tolerance in certain grass species [5] [11].

Kinetic analysis reveals that Michaelis-Menten constants for acetyl-coenzyme A carboxylase substrates (adenosine triphosphate, bicarbonate, and acetyl-coenzyme A) remain consistent across species regardless of cycloxidim sensitivity [5] [11]. This observation indicates that herbicide resistance mechanisms do not compromise normal enzyme catalytic function, suggesting that resistance mutations specifically affect herbicide binding without altering substrate recognition [5] [11].

Resistance Mechanisms

Target-Site Mutations (examples: Isoleucine-1781-Threonine, Tryptophan-2027-Cysteine)

Target-site resistance to cycloxidim results from specific amino acid substitutions within the carboxyltransferase domain of acetyl-coenzyme A carboxylase [4] [18] [19]. The most extensively characterized mutation involves substitution of isoleucine-1781 with leucine, which confers broad-spectrum resistance to cyclohexanedione, aryloxyphenoxypropionate, and phenylpyrazoline herbicides [4] [18] [19]. A novel isoleucine-1781-threonine mutation has been identified that provides moderate resistance specifically to cycloxidim and related cyclohexanedione compounds [20] [19] [21].

The isoleucine-1781-threonine substitution demonstrates dominant inheritance patterns, with heterozygous plants exhibiting four-fold resistance to cycloxidim [20] [19] [21]. Homozygous individuals carrying this mutation display even higher resistance levels, indicating a gene dosage effect [20] [19] [21]. Molecular modeling suggests that the threonine substitution alters the hydrophobic character of the binding cavity, reducing cycloxidim binding affinity while maintaining enzyme catalytic activity [20] [19] [21].

Tryptophan-2027-cysteine represents another critical target-site mutation that affects cycloxidim sensitivity [18] [22] [23]. This substitution primarily confers resistance to aryloxyphenoxypropionate and phenylpyrazoline herbicides while maintaining susceptibility to most cyclohexanedione compounds [18] [22] [23]. However, some studies report that specific cyclohexanedione herbicides, including cycloxidim, may be affected by this mutation under certain conditions [18] [22] [23].

Additional target-site mutations documented to affect cycloxidim sensitivity include aspartic acid-2078-glycine and cysteine-2088-arginine [24] [18] [22] [25] [26]. The aspartic acid-2078-glycine mutation confers broad-spectrum resistance to all major acetyl-coenzyme A carboxylase inhibitor classes, while the cysteine-2088-arginine substitution provides high-level resistance with similar cross-resistance patterns [24] [18] [22] [25] [26]. These mutations demonstrate that multiple amino acid positions can independently or cooperatively contribute to cycloxidim resistance [24] [18] [22] [25] [26].

Non-Target Site Resistance Pathways

Non-target site resistance mechanisms involve physiological processes that prevent cycloxidim from reaching its target enzyme or reduce herbicide efficacy through alternative pathways [27] [28] [29]. Enhanced herbicide metabolism represents the most significant non-target site resistance mechanism, primarily mediated by cytochrome P450 monooxygenases [30] [27] [31] [32]. Multiple cytochrome P450 families, including CYP72, CYP81, and CYP89, demonstrate upregulated expression in resistant populations [27] [29] [33].

Cytochrome P450-mediated metabolism converts cycloxidim into non-toxic polar metabolites through hydroxylation and subsequent conjugation reactions [30] [32] [34]. Resistant biotypes metabolize cycloxidim at significantly faster rates compared to susceptible populations, with enhanced metabolism detectable within hours of herbicide application [30] [32] [34]. The primary metabolic pathway involves ring hydroxylation followed by conjugation with sugar moieties or glutathione [30] [32] [34].

Glutathione S-transferase enzymes contribute to cycloxidim resistance through alternative metabolic pathways [27] [29]. Specific glutathione S-transferase isoforms, particularly GSTF1, demonstrate elevated activity in resistant populations [27] [29]. These enzymes catalyze the conjugation of cycloxidim or its metabolites with glutathione, facilitating herbicide detoxification and vacuolar sequestration [27] [29].

Reduced herbicide uptake and altered translocation patterns represent additional non-target site resistance mechanisms [27] [35]. Some resistant populations exhibit decreased cycloxidim absorption through leaf surfaces, limiting herbicide bioavailability [35]. Furthermore, altered herbicide translocation mediated by ATP-binding cassette transporters can sequester cycloxidim away from target tissues [27]. These mechanisms often demonstrate cross-resistance to multiple herbicide classes, complicating resistance management strategies [27] [28] [29].

Table 1: Target-Site Mutations in Acetyl-Coenzyme A Carboxylase Conferring Herbicide Resistance

| Mutation | Aryloxyphenoxypropionates | Cyclohexanediones | Phenylpyrazolines | References |

|---|---|---|---|---|

| Isoleucine-1781-Leucine | High | High | High | [4] [18] [19] |

| Isoleucine-1781-Threonine | Moderate | Moderate | Low | [20] [19] [21] |

| Tryptophan-1999-Cysteine | Moderate | Susceptible | Susceptible | [4] [36] |

| Tryptophan-2027-Cysteine | High | Susceptible | High | [18] [22] [23] |

| Tryptophan-2027-Serine | High | Susceptible | High | [37] [38] |

| Isoleucine-2041-Asparagine | High | Susceptible | High | [18] [22] |

| Aspartic acid-2078-Glycine | High | High | High | [24] [18] [22] |

| Cysteine-2088-Arginine | High | High | High | [18] [25] [26] |

| Glycine-2096-Alanine | High | Susceptible | High | [4] [22] |

Table 2: Species-Specific Variations in Cycloxidim Binding Affinity

| Species | ACCase Sensitivity (I50 R/S ratio) | Predominant Resistance Mechanism | References |

|---|---|---|---|

| Echinochloa crus-galli (susceptible) | 1.0 | None | [16] [17] |

| Echinochloa crus-galli (resistant) | 8.7-14.8 | Target-site + Enhanced metabolism | [24] [30] |

| Digitaria sanguinalis | 1.0 | None | [16] |

| Setaria viridis | 1.0 | None | [16] |

| Poa annua (resistant) | 6.0-7.0 | Target-site | [16] [17] |

| Alopecurus myosuroides (susceptible) | 1.0 | None | [18] [27] |

| Alopecurus myosuroides (resistant) | 17.0 | Target-site | [18] [27] |

| Lolium multiflorum (susceptible) | 1.0 | None | [17] [36] [23] |

| Lolium multiflorum (resistant) | 4.0-23.4 | Target-site + Non-target site | [17] [36] [23] |

Table 3: Tautomeric Forms of Cycloxidim and Their Binding Characteristics

| Tautomeric Form | Predominant pH Range | Binding Affinity | Stability in Solution | Herbicidal Activity | References |

|---|---|---|---|---|---|

| Z-isomer (acidic conditions) | pH < 7 | Higher | More stable | Higher | [12] [13] |

| E-isomer (basic conditions) | pH > 7 | Lower | Less stable | Lower | [12] [13] |

| Keto form | Variable | Moderate | Variable | Lower | [14] [15] |

| Enol form | Variable | Higher | Variable | Higher | [14] [15] |

Table 4: Non-Target Site Resistance Mechanisms to Cycloxidim

| Resistance Mechanism | Primary Enzyme Families | Cross-Resistance Pattern | Detection Method | References |

|---|---|---|---|---|

| Enhanced cytochrome P450 metabolism | CYP72, CYP81, CYP89 | Multiple herbicide classes | P450 inhibitor assays | [30] [27] [31] [32] |

| Glutathione S-transferase activity | GSTF1, GSTU | Limited cross-resistance | GST activity assays | [27] [29] |

| Reduced herbicide uptake | Transporter proteins | Herbicide-specific | Absorption studies | [35] |

| Altered herbicide translocation | ABC transporters | Variable | Translocation studies | [27] |

| Herbicide sequestration | UDP-glucuronosyltransferases | Variable | Metabolite analysis | [28] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Use Classification

Dates

2: Wagner N, Lötters S, Veith M, Viertel B. Acute toxic effects of the herbicide formulation and the active ingredient used in cycloxydim-tolerant maize cultivation on embryos and larvae of the African clawed frog, Xenopus laevis. Bull Environ Contam Toxicol. 2015 Apr;94(4):412-8. doi: 10.1007/s00128-015-1474-z. Epub 2015 Jan 30. PubMed PMID: 25634323.

3: Monadjemi S, de Sainte-Claire P, Abrunhosa-Thomas I, Richard C. Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical. Photochem Photobiol Sci. 2013 Dec;12(12):2067-75. doi: 10.1039/c3pp50209k. PubMed PMID: 24061498.

4: Vione D. A test of the potentialities of the APEX software (Aqueous Photochemistry of Environmentally occurring Xenobiotics). Modelling the photochemical persistence of the herbicide cycloxydim in surface waters, based on literature kinetic data. Chemosphere. 2014 Mar;99:272-5. doi: 10.1016/j.chemosphere.2013.10.078. Epub 2013 Nov 20. PubMed PMID: 24268170.

5: Monadjemi S, Halle AT, Richard C. Reactivity of cycloxydim toward singlet oxygen in solution and on wax film. Chemosphere. 2012 Sep;89(3):269-73. doi: 10.1016/j.chemosphere.2012.04.035. Epub 2012 May 15. PubMed PMID: 22595528.

6: Wagner N, Lötters S, Veith M, Viertel B. Effects of an environmentally relevant temporal application scheme of low herbicide concentrations on larvae of two anuran species. Chemosphere. 2015 Sep;135:175-81. doi: 10.1016/j.chemosphere.2015.04.028. Epub 2015 May 15. PubMed PMID: 25950411.

7: Momcilović B, Ivicić N, Bosnjak I, Stanić G, Ostojić Z, Hrlec G. ["More is not better"--evaluation of toxicologic risks of the heavy metals, lead and cadmium, and the herbicides, linuron, fluazifop-P-butyl and cycloxydim in dried Chamomile flowers (Chamomilla recutita L. Rauschert)]. Arh Hig Rada Toksikol. 1999 Jun;50(2):201-10. Croatian. PubMed PMID: 10566198.

8: Kaundun SS, Hutchings SJ, Dale RP, McIndoe E. Role of a novel I1781T mutation and other mechanisms in conferring resistance to acetyl-CoA carboxylase inhibiting herbicides in a black-grass population. PLoS One. 2013 Jul 25;8(7):e69568. doi: 10.1371/journal.pone.0069568. Print 2013. PubMed PMID: 23936046; PubMed Central PMCID: PMC3723891.

9: Sparacino AC, Tano F, Ferro R, Ditto D, Riva N, Braggio R. Effects of water management and herbicide treatments on red rice control. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(3):441-9. PubMed PMID: 12696411.

10: Henriet F, Bodson B, Morales RM. Silky bent grass resistance to herbicides: one year of monitoring in Belgium. Commun Agric Appl Biol Sci. 2013;78(3):665-70. PubMed PMID: 25151844.

11: Claerhout S, De Cauwer B, Reheul D. HERBICIDE SENSITIVITY OF ECHINOCHLOA CRUS-GALLI POPULATIONS: A COMPARISON BETWEEN CROPPING SYSTEMS. Commun Agric Appl Biol Sci. 2014;79(2):81-8. PubMed PMID: 26084085.

12: Wagner N, Lötters S, Veith M, Viertel B. Acute Toxic Effects of the Herbicide Formulation Focus(®) Ultra on Embryos and Larvae of the Moroccan Painted Frog, Discoglossus scovazzi. Arch Environ Contam Toxicol. 2015 Nov;69(4):535-44. doi: 10.1007/s00244-015-0176-1. Epub 2015 Jun 29. PubMed PMID: 26118991.

13: Kalogridi EC, Christophoridis C, Bizani E, Drimaropoulou G, Fytianos K. Part II: temporal and spatial distribution of multiclass pesticide residues in lake sediments of northern Greece: application of an optimized MAE-LC-MS/MS pretreatment and analytical method. Environ Sci Pollut Res Int. 2014 Jun;21(12):7252-62. doi: 10.1007/s11356-014-2794-y. Epub 2014 Apr 3. PubMed PMID: 24691934.

14: Alarcón-Reverte R, Moss SR. Resistance to ACCase-inhibiting herbicides in the weed Lolium multiflorum. Commun Agric Appl Biol Sci. 2008;73(4):899-902. PubMed PMID: 19226841.

15: Marshall R, Hanley SJ, Hull R, Moss SR. The presence of two different target-site resistance mechanisms in individual plants of Alopecurus myosuroides Huds., identified using a quick molecular test for the characterisation of six ALS and seven ACCase SNPs. Pest Manag Sci. 2013 Jun;69(6):727-37. doi: 10.1002/ps.3429. Epub 2012 Nov 16. PubMed PMID: 23165793.

16: Cocker KM, Northcroft DS, Coleman JO, Moss SR. Resistance to ACCase-inhibiting herbicides and isoproturon in UK populations of Lolium multiflorum: mechanisms of resistance and implications for control. Pest Manag Sci. 2001 Jul;57(7):587-97. PubMed PMID: 11464789.

17: Pakdaman BS, Goltapeh EM. In vitro studies on the integrated control of rapeseed white stem rot disease through the application of herbicides and Trichoderma species. Pak J Biol Sci. 2007 Jan 1;10(1):7-12. PubMed PMID: 19069980.

18: Yuan Q, Toroz D, Kidley N, Gould IR. Mechanism of Photoinduced Triplet Intermolecular Hydrogen Transfer between Cycloxydim and Chlorothalonil. J Phys Chem A. 2018 May 3;122(17):4285-4293. doi: 10.1021/acs.jpca.7b12523. Epub 2018 Apr 20. PubMed PMID: 29659278.

19: Kaundun SS, Bailly GC, Dale RP, Hutchings SJ, McIndoe E. A novel W1999S mutation and non-target site resistance impact on acetyl-CoA carboxylase inhibiting herbicides to varying degrees in a UK Lolium multiflorum population. PLoS One. 2013;8(2):e58012. doi: 10.1371/journal.pone.0058012. Epub 2013 Feb 28. PubMed PMID: 23469130; PubMed Central PMCID: PMC3585232.

20: Marechal PY, Henriet F, Bodson B. Detection of ACCase target-site resistant Alopecurus myosuroides Huds. (black-grass) in Belgian populations. Commun Agric Appl Biol Sci. 2009;74(2):497-504. PubMed PMID: 20222610.